Methylarginine

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Methylarginine, also known as NG-monomethyl-L-arginine (L-NMMA) or tilarginine (INN), is an endogenous methylated derivative of the amino acid L-arginine. It acts as a competitive, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS/NOS1), endothelial NOS (eNOS/NOS3), and inducible NOS (iNOS/NOS2).

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
Cat. No. B15510414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylarginine
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN=C(N)NCCCC(C(=O)O)N
InChIInChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)
InChIKeyNTNWOCRCBQPEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylarginine (L-NMMA): A Non-Selective Nitric Oxide Synthase Inhibitor for Cardiovascular Research and Septic Shock Modeling


Methylarginine, also known as NG-monomethyl-L-arginine (L-NMMA) or tilarginine (INN), is an endogenous methylated derivative of the amino acid L-arginine [1]. It acts as a competitive, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS/NOS1), endothelial NOS (eNOS/NOS3), and inducible NOS (iNOS/NOS2) [2]. Unlike its structural isomer symmetric dimethylarginine (SDMA), L-NMMA and its close analog asymmetric dimethylarginine (ADMA) actively inhibit NO production [3]. L-NMMA is widely used as a pharmacological tool to probe the L-arginine-nitric oxide pathway and has been investigated clinically as 546C88 for the treatment of cardiogenic and septic shock [4].

Why L-NMMA Cannot Be Substituted by ADMA or SDMA in NOS Inhibition Studies


Despite belonging to the same methylarginine family, L-NMMA, ADMA, and SDMA exhibit fundamentally different biological activities that preclude simple substitution. While L-NMMA and ADMA both inhibit all three NOS isoforms, their relative potencies differ significantly: L-NMMA demonstrates a distinct isoform selectivity profile with higher affinity for nNOS (Ki ≈ 0.18 µM) compared to iNOS (Ki ≈ 6 µM), whereas ADMA is reported as a noncompetitive inhibitor of nNOS with different kinetics [1]. Crucially, SDMA lacks NOS inhibitory activity entirely but actively competes for cationic amino acid transporters, a property shared with L-NMMA but not with many synthetic NOS inhibitors like L-NAME and L-NNA [2]. Furthermore, L-NMMA and ADMA are metabolized by dimethylarginine dimethylaminohydrolase (DDAH), whereas SDMA is eliminated almost exclusively via renal excretion, leading to vastly different pharmacokinetic profiles [3]. These divergent mechanisms of action, transport interactions, and metabolic fates make generic substitution scientifically invalid.

Quantitative Evidence Differentiating L-NMMA from ADMA, SDMA, L-NAME, and L-NNA


L-NMMA Exhibits 33-Fold Selectivity for nNOS Over iNOS, in Contrast to the Broader Selectivity of L-NAME

L-NMMA displays a clear potency gradient across NOS isoforms with a 33-fold preference for nNOS over iNOS, based on Ki values of 0.18 µM (rat nNOS) and 6 µM (mouse iNOS) . This selectivity profile contrasts with L-NAME, which exhibits pIC50 values of 5.7, 5.6, and 4.3 for human nNOS, eNOS, and iNOS, respectively, corresponding to a less pronounced ~25-fold difference . The isoform selectivity of L-NMMA is further supported by its Ki for human eNOS of 0.4 µM, establishing a rank order of nNOS > eNOS > iNOS .

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

SDMA Lacks NOS Inhibitory Activity Entirely, Unlike L-NMMA and ADMA

Symmetric dimethylarginine (SDMA), a structural isomer of ADMA, is completely devoid of NOS inhibitory activity. In contrast, both L-NMMA and ADMA inhibit all three NOS isoforms [1]. This functional dichotomy is attributed to the symmetric methylation of both guanidino nitrogen atoms in SDMA, which prevents competitive binding at the NOS active site, whereas the asymmetric methylation pattern in L-NMMA (monomethyl) and ADMA (asymmetric dimethyl) preserves inhibitory capacity [2].

Nitric Oxide Synthase Structure-Activity Relationship Endothelial Dysfunction

L-NMMA Competes for hCAT-2B-Mediated Arginine Transport, Unlike L-NAME and L-NNA

In Xenopus laevis oocytes expressing the human cationic amino acid transporter hCAT-2B, L-NMMA (L-NMA) and ADMA (L-ADMA) significantly competed with L-arginine for transport, whereas the synthetic NOS inhibitors L-NNA and L-NAME did not [1]. This differential transport interaction has direct functional consequences: L-NMMA and ADMA can reduce intracellular L-arginine availability, a secondary mechanism that may contribute to NOS inhibition beyond direct enzymatic blockade. SDMA and L-lysine are efficiently transported by hCAT-2B and can exchange against intracellular L-arginine, leading to arginine depletion, but they lack NOS inhibitory activity [1].

Cellular Uptake Cationic Amino Acid Transporter Arginine Depletion

L-NMMA Undergoes DDAH-Mediated Metabolism, Whereas SDMA Is Exclusively Renally Excreted

L-NMMA and ADMA are substrates for dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes them to L-citrulline and methylamines [1]. In contrast, SDMA is not metabolized by DDAH and is eliminated almost entirely by renal excretion [2]. In a clinical pharmacokinetic study of L-NMMA (546C88) in septic shock patients, clearance decreased from 485 mL/h/kg to 98 mL/h/kg as the infusion rate increased from 1-2.5 mg/kg/h to 20 mg/kg/h, indicating saturable metabolism accounting for at least 80% of clearance [3].

Pharmacokinetics Metabolism DDAH

L-NMMA Acts as a Mechanism-Based Irreversible Inactivator of NOS, Whereas ADMA Is a Reversible Inhibitor

L-NMMA (NMA) acts as a mechanism-based inactivator of NOS, undergoing NADPH-dependent hydroxylation to form L-NG-hydroxy-NG-methylarginine (NOHNMA), which then undergoes further oxidation to irreversibly inhibit the enzyme [1]. The inactivation rate constant (kinact) for murine macrophage NOS (iNOS) is 0.08 min⁻¹, and for brain NOS (nNOS) the same mechanism applies [1]. In contrast, ADMA is reported as a noncompetitive inhibitor of nNOS, implying reversible binding without mechanism-based inactivation [2].

Enzyme Inactivation Mechanism-Based Inhibition NOS Kinetics

Clinical Outcomes with L-NMMA in Septic Shock Contrast with Preclinical Efficacy of Selective iNOS Inhibitors

In a Phase II study, L-NMMA (546C88) significantly increased the proportion of patients with resolution of shock at 72 hours [1]. However, a subsequent Phase III trial (n=797) was terminated early due to significantly increased mortality in the L-NMMA group compared to placebo [1]. This contrasts with preclinical studies of selective iNOS inhibitors, which have shown hemodynamic improvement without the increased cardiovascular mortality observed with non-selective NOS inhibition [2]. The clinical experience with L-NMMA thus highlights the critical importance of NOS isoform selectivity in therapeutic applications.

Septic Shock Clinical Trial Hemodynamics

Optimal Applications of L-NMMA in Cardiovascular, Neurobiology, and Sepsis Research


Investigating Endothelial Dysfunction and Nitric Oxide-Dependent Vasodilation

L-NMMA is the standard NOS inhibitor for evaluating endothelium-dependent vasodilation in isolated vessel preparations and in vivo models. Its non-selective inhibition of eNOS allows researchers to quantify the contribution of nitric oxide to vascular tone and endothelial function [1]. The compound's competitive nature enables reversible blockade, facilitating washout experiments to confirm specificity. The Ki values of 0.18 µM for nNOS and 0.4 µM for eNOS provide a benchmark for selecting appropriate concentrations (typically 10-100 µM in vitro, 1-10 mg/kg in vivo) to achieve near-complete NOS inhibition without off-target effects [2].

Probing the Role of Nitric Oxide in Neuronal Signaling and Neuroinflammation

With its highest affinity for nNOS (Ki = 0.18 µM), L-NMMA is particularly well-suited for studying NO-mediated neurotransmission, synaptic plasticity, and neuroinflammatory processes. In brain slice preparations, L-NMMA inhibits NO synthesis with an IC50 in the low micromolar range, allowing precise control of NO levels [1]. The compound's ability to cross the blood-brain barrier after systemic administration (as demonstrated in clinical studies) makes it a valuable tool for in vivo neurobiology experiments where central NOS inhibition is required [2].

Modeling Septic Shock and Studying iNOS-Mediated Pathophysiology

Despite its failure as a therapeutic agent in clinical trials, L-NMMA remains a critical tool for modeling the hemodynamic consequences of non-selective NOS inhibition in sepsis research. In animal models of endotoxemia and septic shock, L-NMMA reproducibly reverses hypotension and restores vascular responsiveness to vasopressors, recapitulating the clinical observations from Phase II and III trials [1]. This makes L-NMMA invaluable for studying the mechanisms underlying NO-mediated vascular collapse and for testing adjunctive therapies aimed at mitigating the adverse cardiovascular effects of NOS inhibition [2].

Differentiating NOS-Dependent vs. NOS-Independent Arginine Metabolism Pathways

The unique property of L-NMMA as both an NOS inhibitor and a competitor for cationic amino acid transporters (hCAT-2B) makes it a powerful tool for dissecting arginine metabolic pathways. By comparing L-NMMA's effects with those of L-NAME (which inhibits NOS but does not compete for transport) and SDMA (which competes for transport but does not inhibit NOS), researchers can distinguish between NOS-dependent and transport-dependent effects on cellular arginine availability and NO production [1]. This application is particularly relevant in studies of arginase/NOS competition and in conditions where arginine transport is dysregulated, such as cancer and chronic kidney disease [2].

Quote Request

Request a Quote for Methylarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.